4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)14-28-19-6-3-16(4-7-19)22(27)25-18-5-8-21-20(13-18)26-23(29-21)17-9-11-24-12-10-17/h3-13,15H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNOOVPCEKYVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362149 | |
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-38-4 | |
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 4-Isobutoxybenzoic Acid
The synthesis begins with the alkylation of 4-hydroxybenzoic acid to introduce the isobutoxy group. 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is dissolved in anhydrous DMF (150 mL) under nitrogen. Isobutyl bromide (12.3 mL, 108.6 mmol) and potassium carbonate (15.0 g, 108.6 mmol) are added, and the mixture is heated at 80°C for 12 hours . After cooling, the reaction is quenched with ice-water, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield 4-isobutoxybenzoic acid as a white solid (12.1 g, 85% yield).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.65 (s, 1H, COOH), 7.82 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 3.74 (d, J = 6.4 Hz, 2H), 2.01 (m, 1H), 1.01 (d, J = 6.8 Hz, 6H) .
Preparation of 4-Isobutoxybenzoyl Chloride
4-Isobutoxybenzoic acid (10.0 g, 47.6 mmol) is refluxed with thionyl chloride (20 mL, 274 mmol) for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 4-isobutoxybenzoyl chloride as a pale-yellow liquid (10.8 g, 97% yield) .
Synthesis of 2-Fluoro-5-nitrobenzaldehyde
2-Fluorobenzaldehyde (5.0 g, 40.0 mmol) is added dropwise to a cooled (−10°C) mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (20 mL). The reaction is stirred at 0°C for 2 hours, poured onto ice, and extracted with dichloromethane. The organic layer is dried and concentrated to yield 2-fluoro-5-nitrobenzaldehyde as a yellow solid (6.2 g, 78% yield) .
Characterization :
-
M.p. : 52–54°C.
-
¹H NMR (400 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 8.62 (dd, J = 2.8, 6.4 Hz, 1H), 8.25 (m, 1H), 7.45 (t, J = 8.8 Hz, 1H) .
Formation of N-(Pyridin-4-yl)-2-fluoro-5-nitrobenzamide
2-Fluoro-5-nitrobenzaldehyde (5.0 g, 27.8 mmol) is oxidized to 2-fluoro-5-nitrobenzoic acid using KMnO₄ (8.8 g, 55.6 mmol) in aqueous NaOH (50 mL, 1 M) at 70°C for 4 hours. The acid is converted to its chloride using thionyl chloride (as in Step 2) and reacted with 4-aminopyridine (2.6 g, 27.8 mmol) in dry THF with triethylamine (4.2 mL, 30.6 mmol). The product, N-(pyridin-4-yl)-2-fluoro-5-nitrobenzamide , is isolated as a yellow solid (6.1 g, 82% yield) .
Characterization :
-
M.p. : 178–180°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.65 (s, 1H, NH), 8.72 (d, J = 6.0 Hz, 2H), 8.55 (dd, J = 2.8, 6.4 Hz, 1H), 8.20 (m, 1H), 7.82 (d, J = 6.0 Hz, 2H), 7.50 (t, J = 8.8 Hz, 1H) .
Cyclization to 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole
The anilide (5.0 g, 16.2 mmol) is treated with K₂CO₃ (4.5 g, 32.4 mmol) in anhydrous DMF (50 mL) at 90°C for 6 hours. The mixture is poured into ice-water, and the precipitate is filtered to yield 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole as a pale-yellow solid (3.8 g, 85% yield) .
Characterization :
-
M.p. : 210–212°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (d, J = 6.0 Hz, 2H), 8.65 (d, J = 2.8 Hz, 1H), 8.30 (dd, J = 2.8, 8.8 Hz, 1H), 7.95 (d, J = 6.0 Hz, 2H), 7.70 (d, J = 8.8 Hz, 1H) .
Reduction to 5-Amino-2-(pyridin-4-yl)benzo[d]oxazole
5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole (3.0 g, 11.2 mmol) is hydrogenated using H₂ (1 atm) and 10% Pd/C (0.3 g) in ethanol (50 mL) for 4 hours. The catalyst is filtered, and the solvent is evaporated to afford 5-amino-2-(pyridin-4-yl)benzo[d]oxazole as a white solid (2.4 g, 92% yield) .
Characterization :
-
M.p. : 189–191°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, J = 6.0 Hz, 2H), 7.82 (d, J = 6.0 Hz, 2H), 7.25 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 2.8, 8.8 Hz, 1H), 6.65 (d, J = 2.8 Hz, 1H), 5.45 (s, 2H, NH₂) .
Acylation with 4-Isobutoxybenzoyl Chloride
5-Amino-2-(pyridin-4-yl)benzo[d]oxazole (2.0 g, 8.6 mmol) is reacted with 4-isobutoxybenzoyl chloride (2.1 g, 9.5 mmol) in dry dichloromethane (30 mL) and triethylamine (1.4 mL, 10.3 mmol) at 0°C for 1 hour. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (ethyl acetate/hexane) to yield the title compound as a white solid (3.1 g, 88% yield) .
Characterization :
-
M.p. : 165–167°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.70 (d, J = 6.0 Hz, 2H), 8.25 (d, J = 2.8 Hz, 1H), 8.10 (dd, J = 2.8, 8.8 Hz, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 6.0 Hz, 2H), 7.65 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.75 (d, J = 6.4 Hz, 2H), 2.05 (m, 1H), 1.00 (d, J = 6.8 Hz, 6H) .
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 162.0 (C-O), 150.5, 149.8, 139.2, 133.4, 129.8, 128.7, 126.9, 123.9, 113.8, 74.3 (OCH₂), 28.5 (CH), 19.9 (CH₃) .
Optimization and Challenges
-
Cyclization Efficiency : The use of K₂CO₃ in DMF at 90°C proved critical for achieving high yields (85%) in the benzoxazole formation . Lower temperatures (70°C) resulted in incomplete cyclization.
-
Nitro Reduction : Catalytic hydrogenation with Pd/C provided cleaner reduction compared to SnCl₂/HCl, minimizing side products .
-
Acylation Side Reactions : Excess acyl chloride and controlled temperatures (0°C initial) prevented O-acylation of the benzoxazole oxygen .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide with structurally related benzoxazole and benzothiazole derivatives, focusing on structural features , biological activity , and synthetic pathways .
Structural and Functional Group Variations
Key Observations :
- Pyridine Position: Pyridin-4-yl (as in the target compound) vs.
- Substituent Flexibility : The isobutoxy group in the target compound may improve solubility compared to rigid tert-butyl (12e) or thiazole (7t) groups .
- Core Heterocycle : Benzothiazole derivatives (e.g., 7t) exhibit distinct electronic properties compared to benzoxazoles, affecting biological activity .
2.2.1. Cytotoxicity and Apoptosis Modulation
- Target Compound: Limited direct data, but structurally similar benzoxazoles (e.g., 12e) show potent cytotoxicity against HepG2 cells (IC₅₀ = 1.2–3.8 µM) via upregulation of pro-apoptotic BAX and Caspase-3 proteins .
- Compound 15b : Exhibits activity against Cryptosporidium parvum (IC₅₀ = 0.8 µM), attributed to the pyridin-4-yl and naphthalene groups enhancing target binding .
- Compound 7t : Demonstrates moderate activity against HCT116 cells (IC₅₀ = 5.6 µM), with the thiazole moiety contributing to redox modulation .
2.2.2. Kinase Inhibition
- GPCR Kinase Inhibitors : Analogues like 14ap (pyridin-4-ethyl substituent) show >90% inhibition of GRK2 at 10 µM, highlighting the importance of pyridine orientation .
Structure-Activity Relationships (SAR)
Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (4aa) enhances interaction with polar residues in kinase targets .
Alkoxy Groups: Isobutoxy (target) vs.
Amide Linkers : Rigid benzamide (target) vs. flexible thioacetamide (12e) alters conformational stability and binding kinetics .
Q & A
Q. What precautions are critical when handling this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
